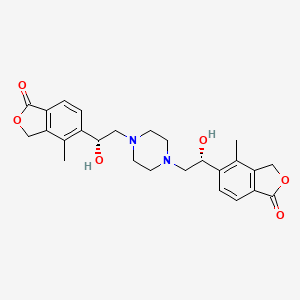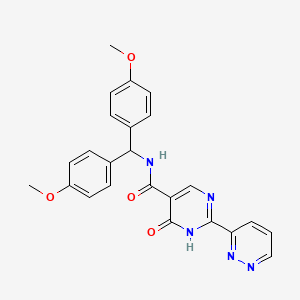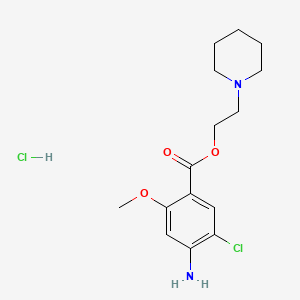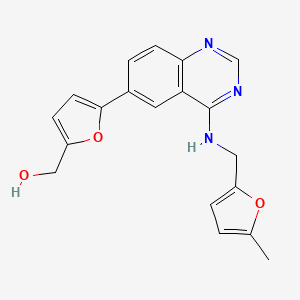
MLN0905
Übersicht
Beschreibung
MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine/threonine mitotic kinase that plays a crucial role in mitotic cell cycle progression. Overexpression of Polo-like kinase 1 has been linked to poor patient prognosis in various cancers. This compound has shown significant antitumor activity in preclinical models, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MLN0905 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the pyrimidobenzazepine core.
- Introduction of the trifluoromethyl group.
- Attachment of the dimethylaminopropyl side chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
- Use of high-yield reactions.
- Optimization of reaction conditions to minimize by-products.
- Implementation of purification techniques to achieve high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: MLN0905 unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.
Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Alkylhalogenide und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Derivaten führen kann .
Wissenschaftliche Forschungsanwendungen
MLN0905 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsforschung: this compound hat in verschiedenen humanen Xenograft-Modellen eine robuste Antitumoraktivität gezeigt, darunter Kolon-, nicht-kleinzelliger Lungenkrebs, Eierstockkrebs und Lymphom.
Kombinationstherapie: This compound hat gezeigt, dass es mit Standardtherapien, wie z. B. Taxan, synergistisch wirkt und seine Antitumorwirkung verstärkt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Polo-like-Kinase 1 hemmt, was zu einem Zellzyklusarrest in der Prometaphase führt. Diese Hemmung reduziert die Phosphorylierung von Histon H3 an Serin 10, einem Marker für den Zellzyklusarrest. Die Verbindung induziert auch Apoptose und Seneszenz in Krebszellen, was zu ihrer Antitumoraktivität beiträgt .
Ähnliche Verbindungen:
Verbindung 12b: Ein weiterer potenter Polo-like-Kinase 1-Inhibitor mit ähnlicher Antitumoraktivität.
BI 2536: Ein bekannter Polo-like-Kinase 1-Inhibitor, der in der Krebsforschung verwendet wird.
Volasertib: Ein Polo-like-Kinase 1-Inhibitor, der in klinischen Studien vielversprechend ist.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität und Potenz gegenüber Polo-like-Kinase 1 aus. Es hat in einer breiten Palette von humanen Tumormodellen eine signifikante Antitumoraktivität gezeigt und in Kombination mit anderen Therapien synergistische Effekte gezeigt .
Wirkmechanismus
MLN0905 exerts its effects by inhibiting Polo-like kinase 1, leading to cell cycle arrest at prometaphase. This inhibition reduces the phosphorylation of histone H3 at serine 10, a marker of cell cycle arrest. The compound also induces apoptosis and senescence in cancer cells, contributing to its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Compound 12b: Another potent Polo-like kinase 1 inhibitor with similar antitumor activity.
BI 2536: A well-known Polo-like kinase 1 inhibitor used in cancer research.
Volasertib: A Polo-like kinase 1 inhibitor that has shown promise in clinical trials.
Uniqueness of MLN0905: this compound stands out due to its high selectivity and potency against Polo-like kinase 1. It has demonstrated significant antitumor activity in a broad range of human tumor models and has shown synergistic effects when combined with other therapies .
Eigenschaften
IUPAC Name |
2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODBZFJPKJDNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673165 | |
| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228960-69-7 | |
| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)
![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)
![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)




